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Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 6-methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-

methoxyuracil). Designed for researchers, medicinal chemists, and drug development

professionals, this document delves into the core characteristics of this heterocyclic compound.

We will explore its structural features, spectroscopic signature, reactivity, and its role as a

versatile building block in the synthesis of complex, biologically active molecules. The narrative

emphasizes the causality behind experimental choices and provides actionable protocols,

grounding all claims in authoritative references.

Introduction: The Pyrimidine-2,4-dione Scaffold
The pyrimidine-2,4-dione (uracil) core is a privileged scaffold in medicinal chemistry, forming

the basis for a vast array of therapeutic agents and biological probes.[1] Its derivatives are

known to exhibit a wide range of biological activities, including roles as enzyme inhibitors in

cancer and inflammation research.[1][2] 6-Methoxypyrimidine-2,4(1H,3H)-dione is a

functionalized derivative of this core structure. The introduction of a methoxy group at the C6
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position significantly influences the molecule's electronic properties and provides a synthetic

handle for further chemical modification, making it a compound of considerable interest for

building compound libraries and developing novel therapeutics.

Core Chemical & Physical Properties
A precise understanding of a compound's physical properties is the foundation of its application

in research. The key identifiers and characteristics of 6-methoxypyrimidine-2,4(1H,3H)-dione
are summarized below.

Property Value Source

CAS Number 29458-38-6 [3][4][5]

Molecular Formula C₅H₆N₂O₃ [3][4]

Molecular Weight 142.11 g/mol [3][4]

IUPAC Name
6-methoxy-1H-pyrimidine-2,4-

dione
[3]

Synonyms
6-Methoxyuracil, 6-

Methoxypyrimidine-2,4-diol
[3]

Appearance
Solid (Typical for uracil

derivatives)
General Knowledge

Storage
Store at 10°C - 25°C under

inert gas (Nitrogen)

SMILES COC1=CC(=O)NC(=O)N1

InChI

InChI=1S/C5H6N2O3/c1-10-4-

2-3(8)6-5(9)7-4/h2H,1H3,

(H2,6,7,8,9)

[3]

InChIKey
SWNDNOHEVRPIDI-

UHFFFAOYSA-N

Synthesis and Reactivity: A Chemist's Perspective
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Synthetic Pathways
The synthesis of substituted pyrimidine-2,4-diones often relies on the cyclocondensation of a

three-carbon component with a urea derivative. For 6-methoxypyrimidine-2,4(1H,3H)-dione,

a logical and established approach involves the reaction of an appropriately substituted β-keto

ester with urea. This method is robust and widely cited for creating the uracil ring system.[6]

A plausible synthetic route is the condensation of an ethyl or methyl ester of methoxymalonic

acid with urea in the presence of a strong base like sodium methoxide. The base serves to

deprotonate the urea, increasing its nucleophilicity to initiate the cyclization cascade.

Diagram: General Synthetic Workflow
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Caption: Base-catalyzed synthesis of the target compound.
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Detailed Experimental Protocol
Causality: This protocol is designed for high yield and purity. The use of sodium methoxide as a

base is critical for deprotonating urea, making it a potent nucleophile. The reflux condition

provides the necessary activation energy for the cyclization reaction. Acidification in the final

step is required to neutralize the reaction mixture and precipitate the final product, which exists

as a salt in the basic medium.

Reaction Setup: To a solution of sodium methoxide (1.2 eq) in absolute ethanol, add urea

(1.1 eq) and an appropriate β-keto ester, such as ethyl 2-methoxy-3-oxobutanoate (1.0 eq).

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor

the reaction progress using Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, remove the solvent in vacuo.

Purification: Dissolve the residue in water and acidify carefully with a dilute acid (e.g., 2M

HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

Isolation: Collect the solid precipitate by filtration, wash with cold water, and then a non-polar

solvent like diethyl ether to remove impurities.

Drying: Dry the product under vacuum to yield 6-methoxypyrimidine-2,4(1H,3H)-dione.

Chemical Reactivity
The reactivity of 6-methoxypyrimidine-2,4(1H,3H)-dione is governed by its constituent

functional groups: the uracil ring, the dione (amide) system, and the enol-ether moiety

(methoxy group).

N-Alkylation/Acylation: The N1 and N3 positions are nucleophilic and can be readily alkylated

or acylated under basic conditions. This is a common strategy for building diversity in drug

discovery programs.

Electrophilic Substitution: The C5 position is activated by the electron-donating methoxy

group at C6, making it susceptible to electrophilic attack (e.g., halogenation, nitration).
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Nucleophilic Substitution: While the methoxy group is generally a poor leaving group, it can

be displaced by strong nucleophiles under specific conditions, allowing for the introduction of

other functionalities at the C6 position. This is a key reaction for creating analogs, such as 6-

amino or 6-thiol derivatives.[7]

Spectroscopic Characterization
Spectroscopic analysis is essential for structural verification. While a dedicated spectrum for

this specific molecule is not publicly available, its characteristic signals can be reliably predicted

based on its structure and data from analogous compounds.[8][9][10]
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Spectroscopy
Predicted Chemical Shifts /
Absorption Bands

Rationale

¹H NMR

δ 10.5-11.5 (br s, 2H, N1-H,

N3-H)δ 5.0-5.5 (s, 1H, C5-H)δ

3.7-3.9 (s, 3H, -OCH₃)

The amide protons (N-H) are

acidic and appear as broad

singlets far downfield. The

vinyl proton at C5 is a sharp

singlet. The methoxy protons

are also a characteristic singlet

in the typical range for -OCH₃

groups.

¹³C NMR

δ 160-165 (C4=O)δ 150-155

(C2=O)δ 155-160 (C6-O)δ 90-

95 (C5)δ 55-60 (-OCH₃)

The two carbonyl carbons are

distinct and appear downfield.

The C6 carbon attached to the

electronegative oxygen is also

downfield, while the C5 carbon

is significantly shielded. The

methoxy carbon appears in the

expected aliphatic region.

IR (cm⁻¹)

3100-3300 (N-H stretch)1650-

1720 (C=O stretch, amide I

band)1600-1640 (C=C

stretch)1200-1250 (C-O

stretch, asymmetric)1000-1050

(C-O stretch, symmetric)

These bands are characteristic

of the uracil core. The N-H

stretching is typically broad.

The two carbonyl groups will

result in strong, sharp

absorption bands. The C-O

stretching from the methoxy

group is also a key diagnostic

feature.[2]

Mass Spec (EI) m/z 142 (M⁺)

The molecular ion peak will

correspond to the molecular

weight of the compound.

Fragmentation patterns would

likely involve the loss of the

methoxy group or retro-Diels-

Alder cleavage of the ring.
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Role in Drug Discovery and Development
The true value of 6-methoxypyrimidine-2,4(1H,3H)-dione lies in its application as a

foundational scaffold for creating targeted therapeutics. The pyrimidine-2,4-dione framework is

a known "pharmacophore" that can interact with the active sites of numerous enzymes.

Enzyme Inhibition: Libraries based on this scaffold have yielded potent inhibitors of key

enzymes implicated in disease. For example, derivatives have been developed as inhibitors

of Poly(ADP-ribose) Polymerase-1 (PARP-1) for cancer therapy and Macrophage Migration

Inhibitory Factor-2 (MIF-2) for inflammatory diseases.[1][2]

Scaffold for Synthesis: The reactivity of the molecule allows for systematic modification at the

N1, N3, C5, and C6 positions. This enables the generation of large compound libraries for

high-throughput screening (HTS), a cornerstone of modern drug discovery.[1] The methoxy

group at C6 can be used to modulate potency, selectivity, and pharmacokinetic properties of

the final drug candidate.

Diagram: Application in Medicinal Chemistry

Chemical Modifications

Potential Biological Targets

6-Methoxypyrimidine-
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(Core Scaffold)
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Caption: Role as a scaffold for generating diverse inhibitors.

Conclusion
6-Methoxypyrimidine-2,4(1H,3H)-dione is more than just a simple heterocyclic compound; it

is a versatile and powerful tool for chemical innovation. Its well-defined chemical properties,

accessible synthesis, and multi-faceted reactivity make it an invaluable starting material for

researchers in medicinal chemistry and drug development. A thorough understanding of its

characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the

creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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